Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate
Overview
Description
Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate (TBDPC) is an important synthetic compound that has been used in a variety of scientific research applications. It is a brominated pyrrole derivative that has been used for a variety of purposes, ranging from organic synthesis to the development of therapeutic agents. TBDPC has been shown to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has provided researchers with a number of advantages and limitations.
Scientific Research Applications
Pharmaceutical Intermediates : Tert-butyl 2,5-dibromo-1H-pyrrole-1-carboxylate is used in the synthesis of important pharmaceutical intermediates. For instance, Bahekar et al. (2017) described its use in synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically significant intermediate, with high yields and stereoselectivity (Bahekar et al., 2017).
Synthesis of Pyrrole Derivatives : Herath and Cosford (2010) demonstrated the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, leading to the synthesis of CB1 inverse agonists (Herath & Cosford, 2010).
Regio-selective Synthesis : A study by Nguyen, Schiksnis, and Michelotti (2009) developed a regio-selective synthesis method for novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing the bulky tert-butyl moiety to direct the synthesis process (Nguyen et al., 2009).
Organocatalyzed Synthesis : Hozjan et al. (2023) conducted an organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate from Boc-t, highlighting the versatility of this compound in complex organic reactions (Hozjan et al., 2023).
Coordination Chemistry and Catalysis : Smaliy et al. (2016) developed a method for selectively preparing 3,4-bis(dibromophosphanyl)-1H-pyrrole derivative, a key intermediate in the synthesis of pyrrole-derived diphosphanes for coordination chemistry and catalysis applications (Smaliy et al., 2016).
Properties
IUPAC Name |
tert-butyl 2,5-dibromopyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-9(2,3)14-8(13)12-6(10)4-5-7(12)11/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGSPDLQYRAXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455199 | |
Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-38-2 | |
Record name | tert-Butyl 2,5-dibromo-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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